![molecular formula C10H15N3O3 B6630460 N-[(5-methyl-1,3-oxazol-2-yl)methyl]morpholine-4-carboxamide](/img/structure/B6630460.png)
N-[(5-methyl-1,3-oxazol-2-yl)methyl]morpholine-4-carboxamide
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Overview
Description
N-[(5-methyl-1,3-oxazol-2-yl)methyl]morpholine-4-carboxamide, also known as Ro-31-8220, is a synthetic compound that belongs to the family of bisindolylmaleimides. It has been widely used in scientific research due to its ability to inhibit protein kinase C (PKC) activity.
Mechanism of Action
N-[(5-methyl-1,3-oxazol-2-yl)methyl]morpholine-4-carboxamide binds to the ATP-binding site of PKC, thereby preventing the phosphorylation of its substrate proteins. This inhibition of PKC activity leads to a downstream effect on various cellular processes, such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N-[(5-methyl-1,3-oxazol-2-yl)methyl]morpholine-4-carboxamide has been shown to have various biochemical and physiological effects on cells. It has been reported to inhibit the growth of cancer cells by inducing apoptosis. N-[(5-methyl-1,3-oxazol-2-yl)methyl]morpholine-4-carboxamide has also been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Advantages and Limitations for Lab Experiments
N-[(5-methyl-1,3-oxazol-2-yl)methyl]morpholine-4-carboxamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of PKC, making it a useful tool for studying the role of PKC in various cellular processes. However, it is important to note that N-[(5-methyl-1,3-oxazol-2-yl)methyl]morpholine-4-carboxamide can also inhibit other kinases, such as protein kinase A (PKA) and protein kinase G (PKG), at high concentrations.
Future Directions
There are several future directions for the use of N-[(5-methyl-1,3-oxazol-2-yl)methyl]morpholine-4-carboxamide in scientific research. One area of interest is the role of PKC in the development and progression of various diseases, such as cancer and diabetes. N-[(5-methyl-1,3-oxazol-2-yl)methyl]morpholine-4-carboxamide may also have potential as a therapeutic agent for the treatment of these diseases. Additionally, the development of more selective PKC inhibitors may lead to a better understanding of the specific roles of different PKC isoforms in cellular processes.
Synthesis Methods
N-[(5-methyl-1,3-oxazol-2-yl)methyl]morpholine-4-carboxamide can be synthesized through a series of chemical reactions starting from 5-methyl-2-oxazoline. The first step involves the reaction of 5-methyl-2-oxazoline with formaldehyde to form N-methylol-5-methyl-2-oxazoline. This intermediate is then reacted with morpholine-4-carboxylic acid to yield N-[(5-methyl-1,3-oxazol-2-yl)methyl]morpholine-4-carboxamide.
Scientific Research Applications
N-[(5-methyl-1,3-oxazol-2-yl)methyl]morpholine-4-carboxamide has been extensively used in scientific research as a tool to study the role of PKC in various cellular processes. PKC is a family of serine/threonine kinases that play a crucial role in signal transduction pathways. N-[(5-methyl-1,3-oxazol-2-yl)methyl]morpholine-4-carboxamide has been shown to inhibit the activity of PKC in vitro and in vivo.
properties
IUPAC Name |
N-[(5-methyl-1,3-oxazol-2-yl)methyl]morpholine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c1-8-6-11-9(16-8)7-12-10(14)13-2-4-15-5-3-13/h6H,2-5,7H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDXNEFPBOEBFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(O1)CNC(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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